Docosa-10,12-diyne

Description

Overview of Conjugated Polyacetylene and Diacetylene Chemistry

Conjugated polymers have garnered significant attention in scientific research due to their unique electronic and optical properties, which make them suitable for a wide range of applications, including in electronic devices, sensors, and coatings. frontiersin.org Polyacetylene, the simplest form of a conjugated polymer, consists of alternating single and double carbon-carbon bonds. cambridge.org This structure allows for the delocalization of π-electrons along the polymer chain, a key factor in its conductivity. cambridge.org The discovery that doping polyacetylene could dramatically increase its conductivity opened up the field of conducting polymers. rsc.org

Diacetylenes are compounds containing two triple bonds, and when these triple bonds are conjugated (separated by a single bond), they can undergo topochemical polymerization in the solid state. This process, often initiated by heat or UV radiation, results in the formation of highly colored, crystalline polydiacetylenes. dtic.milrsc.org The resulting polymer has a backbone of alternating double and triple bonds, creating an extended π-conjugated system. acs.org This extended conjugation is responsible for the characteristic optical properties of polydiacetylenes, such as their strong absorption in the visible spectrum. hilarispublisher.com

The properties of polydiacetylenes can be tuned by modifying the side chains attached to the diacetylene monomer. These side chains can influence the packing of the monomers in the crystal lattice, which in turn affects the polymerization process and the properties of the resulting polymer. acs.orgmdpi.com For instance, the length and functionality of the side chains can impact the thermochromic behavior of the polydiacetylene, where the material changes color in response to temperature changes. acs.orgmdpi.com

The Docosa-10,12-diyne Moiety as a Foundational Structure in Advanced Materials Science

The this compound moiety, specifically docosa-10,12-diynedioic acid and its derivatives, serves as a crucial building block in the field of advanced materials science. google.com This long-chain diacetylene, with a 22-carbon backbone, provides a versatile platform for creating new materials with tailored properties. mit.edu Its linear structure and the presence of the diacetylene core allow for the formation of highly ordered, conjugated polymers upon polymerization. dtic.mil

Derivatives of this compound have been explored for various applications. For example, diester derivatives have been used to create composites with enhanced mechanical strength. The long aliphatic chains of the this compound structure can also be functionalized with different end groups to control intermolecular interactions and self-assembly, leading to materials with specific optical and thermal properties. mdpi.commit.edu For example, the introduction of azobenzene (B91143) groups can lead to photo-responsive materials. mit.edu

The ability to form well-defined, self-assembled structures is a key feature of this compound derivatives. These organized assemblies, such as vesicles and tubules, can be polymerized to create stable, functional nanostructures. This bottom-up approach to creating advanced materials is a significant area of research, with potential applications in sensing, drug delivery, and electronics.

Historical Development of Research on this compound and its Derivatives

Research into polydiacetylenes, including those derived from this compound, has a rich history. The initial discovery of the solid-state polymerization of diacetylenes laid the groundwork for the field. Early studies focused on understanding the topochemical polymerization mechanism and the relationship between the monomer crystal structure and the resulting polymer properties.

Subsequent research has explored the synthesis and properties of a wide variety of diacetylene monomers, including docosa-10,12-diynedioic acid and its derivatives. fishersci.ca Researchers have synthesized various esters and amides of docosa-10,12-diynedioic acid to investigate how different side groups influence the polymer's characteristics, such as thermochromism and solubility. acs.orgmdpi.com For instance, studies have shown that the length of the alkyl chains in the side groups can significantly alter the temperature at which the polymer undergoes a color change. mdpi.com

More recent research has focused on the application of this compound-based materials in more complex systems. This includes the development of sensors, where the color change of the polydiacetylene can be used to detect the presence of specific analytes. Another area of active research is the use of these materials in the creation of advanced composites and functional thin films. hilarispublisher.com The ongoing exploration of new synthetic methods and the investigation of the unique properties of these materials continue to drive innovation in the field. rsc.org

Detailed Research Findings

Recent studies have delved into the specific properties of materials derived from this compound. For instance, the thermochromic behavior of poly(docosa-10,12-diynedioic acid) derivatives has been systematically investigated. It was found that diamides with n-pentyl and n-hexyl substituents exhibit color transitions at 145 °C and 130 °C, respectively. mdpi.com In another study, diesters of docosa-10,12-diynedioic acid with ethylene (B1197577) glycol monomethyl ether (EGME), diethylene glycol monomethyl ether (DGME), and triethylene glycol monomethyl ether (TGME) showed color changes at different temperatures, highlighting the influence of the side-chain structure on the thermochromic properties. mdpi.com

Furthermore, the synthesis of polyesters based on 10,12-docosadiyne-1,22-diol has been explored to create materials with tunable thermochromic transitions. mit.edu By varying the diacid component used in the polyesterification, researchers can control the melting temperature of the resulting polymer and, consequently, the temperature range of its thermochromic response. mit.edu

The table below summarizes the properties of some this compound derivatives:

| Compound/Derivative | Property Investigated | Key Finding |

| Poly(docosa-10,12-diynedioic acid) n-pentyl diamide (B1670390) | Thermochromism | Color transition at 145 °C. mdpi.com |

| Poly(docosa-10,12-diynedioic acid) n-hexyl diamide | Thermochromism | Color transition at 130 °C. mdpi.com |

| 10,12-docosadiyne-1,22 malonate polyester | Thermochromism | Thermochromic transition near room temperature, sensitive to the degree of cross-polymerization. mit.edu |

| 10,12-docosadiyne-1,22 glutarate polyester | Thermochromism | Thermochromic transition near room temperature, sensitive to thermal history. mit.edu |

| Dimethyl docosa-10,12-diynedioate | Material Application | Used as a crosslinker for graphene nanosheets, resulting in composites with high mechanical strength. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

115254-98-3 |

|---|---|

Molecular Formula |

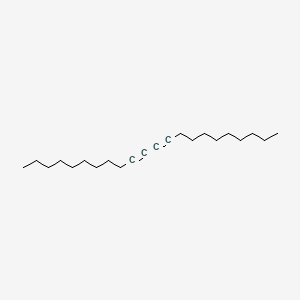

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

docosa-10,12-diyne |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

RDIWETBQCKTRSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CC#CCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Docosa 10,12 Diyne and Its Functionalized Derivatives

Synthesis of the Docosa-10,12-diyne Hydrocarbon Backbone

The construction of the this compound hydrocarbon backbone is primarily achieved through the oxidative coupling of terminal alkynes. This approach involves the dimerization of a 12-carbon alkyne precursor, 1-dodecyne, to form the 24-carbon chain with a conjugated diyne unit at the 10th and 12th positions. Two prominent catalytic systems employed for this transformation are based on gold and palladium.

Gold catalysis has emerged as a powerful tool for the oxidative coupling of terminal alkynes, offering high efficiency and selectivity. amazonaws.com These reactions typically proceed through a Au(I)/Au(III) redox cycle. The process is initiated by the formation of a gold(I)-acetylide intermediate, which then undergoes oxidation to a gold(III) species. Subsequent reductive elimination yields the desired 1,3-diyne product and regenerates the active gold(I) catalyst. usf.edu

The choice of oxidant and ligands is crucial for the success of these couplings. While various gold catalysts can be employed, the reaction conditions are tailored to promote the desired homocoupling of the terminal alkyne.

Table 1: Gold-Catalyzed Homocoupling of Terminal Alkynes

| Catalyst Precursor | Oxidant | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| AuPPh₃NTf₂ | Selectfluor | - | MeCN | Room Temp. | High |

| [(n-Bu)₄N]⁺[Cl-Au-Cl]⁻ | PhI(OAc)₂ | 1,10-Phenanthroline | - | - | Moderate to Good |

Note: This table represents typical conditions for gold-catalyzed homocoupling of terminal alkynes, which is a general method applicable to the synthesis of the this compound backbone from 1-dodecyne. Specific yields for this exact transformation require further empirical determination.

Palladium-catalyzed reactions represent a traditional and widely used method for the synthesis of symmetrical 1,3-diynes from terminal alkynes, often referred to as Glaser-Hay or Sonogashira-type homocoupling. These reactions typically involve a palladium catalyst, often in conjunction with a copper co-catalyst, and an oxidant. researchgate.net

The reaction mechanism generally involves the formation of a palladium-acetylide complex. In the presence of an oxidant, this complex undergoes further reaction to yield the coupled diyne product. Aerobic conditions, utilizing oxygen from the air, can often serve as the oxidative environment. nih.gov For aliphatic terminal alkynes, the addition of an oxidant like iodine may be necessary. rsc.org

Table 2: Palladium-Catalyzed Homocoupling of Terminal Alkynes

| Palladium Catalyst | Co-catalyst / Additive | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CuI | Dabco | - | - | Moderate to Excellent |

| Cationic 2,2′-bipyridyl palladium(II) | CuI / I₂ | - | Water | Room Temp. | Good to Excellent |

| Pd(PPh₃)₄ | - | - | DMF | Room Temp. | High |

Note: This table illustrates common conditions for the palladium-catalyzed self-coupling of terminal alkynes, a methodology suitable for synthesizing the this compound backbone from 1-dodecyne. The specific yield for this reaction would depend on the optimization of these conditions.

Precursor Compounds for this compound Derivative Synthesis

Functionalized derivatives of this compound are synthesized from key precursor molecules that already contain the diyne unit or are used to construct it. These precursors bear functional groups that allow for further chemical modifications and the construction of more complex molecular architectures.

Docosa-10,12-diynedioic acid is a crucial intermediate in the synthesis of various functionalized this compound derivatives. fishersci.ca This dicarboxylic acid possesses the C22 backbone with the characteristic diyne functionality, and the terminal carboxylic acid groups provide reactive sites for a wide range of chemical transformations. For instance, it is utilized in the synthesis of dimesogenic liquid crystals through esterification reactions. fishersci.ca

The synthesis of docosa-10,12-diynedioic acid can be achieved with high efficiency. One notable method is the oxidative coupling of 10-undecynoic acid, which has been reported to yield the desired product in 90% yield. orgsyn.org

10-Undecynoic acid is a key starting material for the synthesis of docosa-10,12-diynedioic acid. This C11 molecule contains a terminal alkyne and a terminal carboxylic acid. The oxidative coupling of the alkyne function of two molecules of 10-undecynoic acid leads to the formation of the C22 backbone of docosa-10,12-diynedioic acid. This reaction is a powerful strategy for introducing the diyne unit while preserving the carboxylic acid functionalities for subsequent derivatization.

This compound-1,22-diol is another important derivative that serves as a monomer for the synthesis of polymeric materials. This diol can be prepared from docosa-10,12-diynedioic acid through the reduction of its carboxylic acid groups. The resulting terminal hydroxyl groups are then available for polymerization reactions, such as polyesterification, to form long-chain polymers.

The diyne unit within the backbone of these polymers can undergo topochemical polymerization upon exposure to UV irradiation, leading to the formation of highly conjugated polydiacetylene networks. This property makes this compound-1,22-diol a valuable building block for the creation of advanced materials with interesting optical and electronic properties.

Functionalization Strategies: Esterification, Amidation, and Etherification

The synthesis of diester derivatives of docosa-10,12-diynedioic acid is commonly achieved through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is typically carried out at temperatures ranging from 100°C to 150°C. To drive the reaction equilibrium towards the formation of the ester, the water produced during the reaction is often removed, for example, by azeotropic distillation.

A general procedure involves dissolving docosa-10,12-diynedioic acid in a suitable solvent, such as toluene, followed by the addition of the desired alcohol and a catalytic amount of the acid. The mixture is then heated under reflux until the reaction is complete, which can take several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or column chromatography.

| Catalyst | Typical Reaction Temperature (°C) | Key Features |

| Sulfuric Acid (H₂SO₄) | 100 - 150 | Strong acid catalyst, requires careful handling. |

| p-Toluenesulfonic Acid (PTSA) | 100 - 150 | Solid, easier to handle than sulfuric acid. |

The synthesis of docosa-10,12-diynediamides from docosa-10,12-diynedioic acid can be accomplished through direct amidation with an appropriate amine. This reaction can be facilitated by the use of a catalyst to overcome the high activation energy and the formation of stable carboxylate-ammonium salts.

One effective method involves the use of a heterogeneous Lewis acid catalyst, such as niobium pentoxide (Nb₂O₅). acs.orgnih.gov In a typical procedure, docosa-10,12-diynedioic acid and the amine (in a 1:2 molar ratio) are heated in a high-boiling solvent like o-xylene (B151617) at around 135°C in the presence of the Nb₂O₅ catalyst. acs.orgnih.gov The use of a base- and water-tolerant catalyst like Nb₂O₅ is advantageous as it is not deactivated by the amine reactant or the water byproduct. acs.orgnih.gov

Another approach utilizes ortho-iodo arylboronic acids as catalysts, which can promote amidation under mild conditions at room temperature. semanticscholar.orgorganic-chemistry.org This method often requires the presence of a dehydrating agent, such as molecular sieves, to remove the water formed during the reaction and drive it to completion. semanticscholar.orgorganic-chemistry.org

The general synthesis process involves combining the dicarboxylic acid, amine, and catalyst in a suitable solvent and heating the mixture. After the reaction is complete, the solid catalyst can be removed by filtration, and the diamide (B1670390) product is then purified, often by recrystallization. nih.gov

| Catalyst | Reaction Conditions | Advantages |

| Niobium Pentoxide (Nb₂O₅) | ~135°C in o-xylene | Heterogeneous, reusable, water- and base-tolerant. acs.orgnih.gov |

| ortho-Iodo Arylboronic Acids | Room temperature with molecular sieves | Mild reaction conditions. semanticscholar.orgorganic-chemistry.org |

The synthesis of bis(1-pyrene methyl) docosa-10,12-diynedioate introduces the bulky, fluorescent pyrene (B120774) moiety, which can act as a π-bonding agent. This compound can be prepared via the esterification of docosa-10,12-diynedioic acid with 1-pyrenemethanol (B17230).

The synthesis of 1-pyrenemethanol can be achieved from pyrene through a series of reactions. For instance, pyrene can be converted to pyrene-1-carboxaldehyde, which is then reduced to 1-pyrenemethanol.

Once 1-pyrenemethanol is obtained, it can be reacted with docosa-10,12-diynedioic acid under standard acid-catalyzed esterification conditions, similar to those described in section 2.3.1. The reaction would involve heating the dicarboxylic acid and 1-pyrenemethanol in the presence of an acid catalyst like sulfuric acid or PTSA. The resulting bis(1-pyrene methyl) docosa-10,12-diynedioate would then be isolated and purified. The incorporation of the pyrene groups can be confirmed using spectroscopic methods such as NMR and fluorescence spectroscopy.

Azobenzene (B91143) moieties can be incorporated into the this compound structure through the esterification of docosa-10,12-diynedioic acid with an azobenzene-containing alcohol. This functionalization is of particular interest for the development of photoresponsive materials and liquid crystals.

The synthesis follows a similar acid-catalyzed esterification protocol as for other diester derivatives. An azobenzene derivative with a hydroxyl group, for example, 4-hydroxyazobenzene, is reacted with docosa-10,12-diynedioic acid in the presence of a suitable acid catalyst. The reaction conditions, such as temperature and reaction time, would be optimized to achieve a high yield of the desired bis(azobenzene) docosa-10,12-diynedioate. The successful incorporation of the azobenzene units can be verified by UV-Vis spectroscopy, which would show the characteristic absorption bands of the azobenzene chromophore.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the synthesized this compound derivatives. Several factors can be adjusted to achieve the desired outcome.

Catalyst Selection and Concentration: The choice of catalyst can significantly impact the reaction rate and yield. For esterification, while strong acids like sulfuric acid are effective, they can sometimes lead to side reactions. Milder catalysts like PTSA or the use of heterogeneous catalysts can improve selectivity and simplify purification. The concentration of the catalyst is also a key parameter to optimize; a higher concentration can increase the reaction rate but may also promote undesired side reactions.

Temperature and Reaction Time: The reaction temperature is a critical factor. Higher temperatures generally lead to faster reaction rates but can also cause decomposition of the reactants or products, especially for thermally sensitive compounds. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. The reaction time should be sufficient to allow the reaction to go to completion, which can be monitored using analytical techniques like TLC or HPLC.

Removal of Byproducts: In equilibrium reactions like esterification and amidation, the removal of the water byproduct is essential to drive the reaction forward and increase the yield. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like molecular sieves to the reaction mixture.

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent. For the synthesis of diesters and diamides from the dicarboxylic acid, using a slight excess of the alcohol or amine can help to ensure complete reaction of the dicarboxylic acid.

Solvent Choice: The solvent should be chosen based on its ability to dissolve the reactants and its boiling point, which will influence the reaction temperature. For direct amidation, high-boiling solvents like o-xylene are often used to facilitate the removal of water.

By carefully controlling these parameters, the synthesis of this compound derivatives can be optimized to achieve high yields and purity, which is essential for their application in various fields of materials science and nanotechnology.

Advanced Spectroscopic and Structural Characterization of Docosa 10,12 Diyne Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of docosa-10,12-diyne derivatives in various states. It provides detailed information about the local chemical environment of individual nuclei, primarily carbon-13 and proton.

¹³C NMR spectroscopy is instrumental in verifying the carbon framework of this compound monomers and their resulting polymers. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

In solution-state NMR , rapid molecular tumbling averages out anisotropic interactions, resulting in sharp, well-resolved resonance signals. researchgate.net This allows for the unambiguous assignment of carbon atoms in the monomer structure. For instance, the sp-hybridized carbons of the diyne group (C≡C-C≡C) exhibit characteristic chemical shifts that distinguish them from the sp³-hybridized carbons of the long alkyl chains and any sp²-hybridized carbons in functional groups.

In the solid state , molecular motions are restricted, leading to significant peak broadening. researchgate.net However, solid-state NMR provides critical information about the molecular structure in the aggregated or crystalline form, which is often the state required for solid-state polymerization. Differences in chemical shifts between the solution and solid states can indicate specific intermolecular interactions or conformational constraints in the solid phase. beilstein-journals.org For the related compound, docosa-10,12-diynedioic acid, ¹³C NMR data provides reference points for the chemical shifts of carbons in the alkyl chains, the diyne core, and the carboxylic acid termini. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Docosa-10,12-diynedioic Acid

| Carbon Atom Assignment | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~179 |

| -CH₂-COOH | ~34 |

| -(CH₂)₈- | ~24-30 (multiple overlapping signals) |

| -CH₂-C≡ | ~19 |

| -C≡C- | ~65 |

| -C≡C- | ~77 |

Note: Data is representative and derived from typical values for long-chain carboxylic acids and diynes. Exact values can vary based on solvent and experimental conditions.

For the study of insoluble polydiacetylenes (PDAs) derived from this compound, solid-state NMR techniques are essential. Cross-Polarization Magic-Angle Spinning (CPMAS) is a powerful method used to obtain high-resolution ¹³C NMR spectra of solid materials. agriculturejournals.cz This technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the more abundant protons, and it removes peak broadening effects by spinning the sample at a "magic angle" of 54.7°.

CPMAS ¹³C NMR studies on polydiacetylenes reveal critical structural information about the conjugated polymer backbone. acs.org Upon polymerization, the sp-hybridized carbons of the monomer are converted into alternating sp-hybridized (alkyne) and sp²-hybridized (alkene) carbons in the polymer backbone (-C≡C-C=C-)n. This transformation is clearly observed in the CPMAS spectrum, with the appearance of new signals corresponding to the enyne structure. The chemical shifts of the backbone carbons are particularly sensitive to the planarity and electronic structure of the conjugated system. researchgate.net For example, the thermochromic phase transition observed in many PDAs, where the material changes color from blue to red upon heating, is associated with distinct changes in the CPMAS ¹³C NMR spectrum, reflecting conformational changes in both the polymer backbone and the side chains. researchgate.netacs.org

Two-dimensional (2D) NMR techniques are used to probe correlations between different nuclei, providing deeper structural and dynamic insights. Exchange Spectroscopy (EXSY) is a specific 2D NMR experiment designed to investigate dynamic processes, such as chemical exchange or conformational changes, occurring on the NMR timescale (milliseconds to seconds). nih.govnih.gov

The EXSY experiment can detect the exchange of nuclei between different chemical environments. nih.gov In the context of this compound derivatives, EXSY could be applied to study the dynamics of the long alkyl side chains, which can exist in multiple conformations. It can also be used to probe intermolecular exchange processes, such as the association and dissociation of molecules in solution or within self-assembled structures like organogels. nih.gov While specific EXSY studies on this compound are not extensively reported, the technique provides a powerful, non-invasive method for quantifying the rates and mechanisms of fluxional processes that are critical to the function and properties of these materials. nih.gov

Vibrational Spectroscopy for Functional Group and Conjugation Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups and the degree of π-electron delocalization in conjugated systems, making them ideal for characterizing this compound and its polymers. acs.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present in a molecule. In derivatives of this compound, FTIR can confirm the presence of the long aliphatic chains through their characteristic C-H stretching (~2850-2950 cm⁻¹) and bending (~1465 cm⁻¹) vibrations.

The diyne C≡C stretch is often weak and can be difficult to observe in the monomer. However, FTIR is particularly useful for characterizing the side groups. For example, in docosa-10,12-diynedioic acid, the carboxylic acid groups are readily identified by the sharp C=O stretching vibration (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹). nih.gov In amide derivatives, the N-H stretching (~3300 cm⁻¹) and C=O (Amide I) stretching (~1640 cm⁻¹) bands provide clear evidence of hydrogen bonding, which is often crucial for the self-assembly and topochemical polymerization of these monomers. acs.org

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| N-H Stretch | Amide | ~3300 |

| C-H Stretch | Alkyl Chain | 2850 - 2950 |

| C≡C Stretch | Diyne | 2100 - 2260 (often weak) |

| C=O Stretch | Carboxylic Acid / Ester | ~1700-1740 |

| C=O Stretch (Amide I) | Amide | ~1640 |

Raman spectroscopy is a light scattering technique that is complementary to FTIR. It is exceptionally sensitive to the vibrations of non-polar, symmetric bonds, making it the premier technique for investigating the conjugated backbone of polydiacetylenes. imperial.ac.uk The polymerization of diacetylene monomers results in a conjugated enyne backbone, which gives rise to very strong Raman signals due to the high polarizability of the π-electron system. imperial.ac.uk

The most prominent features in the Raman spectrum of poly(this compound) derivatives are the stretching modes of the C=C double bond (νC=C) and the C≡C triple bond (νC≡C) of the polymer backbone. The frequencies of these modes are directly correlated with the effective conjugation length and planarity of the backbone. Typically, the νC=C mode appears around 1450-1500 cm⁻¹ and the νC≡C mode appears around 2080-2120 cm⁻¹. mit.edu A shift to lower frequencies for these bands indicates a more planar conformation and increased π-electron delocalization, which corresponds to the "blue phase" of the polymer. Conversely, a disruption in the planarity, often induced by heat (thermochromism), causes a shift to higher frequencies, corresponding to the "red phase" with a less delocalized electronic structure. researchgate.net

Table 3: Characteristic Raman Shifts for Poly(this compound) Backbone

| Vibrational Mode | Polymer Phase | Typical Raman Shift (cm⁻¹) |

| C=C Stretch (νC=C) | Blue Phase (more planar) | ~1460 |

| C≡C Stretch (νC≡C) | Blue Phase (more planar) | ~2080 |

| C=C Stretch (νC=C) | Red Phase (less planar) | ~1520 |

| C≡C Stretch (νC≡C) | Red Phase (less planar) | ~2120 |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The electronic behavior of this compound derivatives is primarily investigated through electronic absorption and emission spectroscopy. These techniques provide insights into the electronic transitions and the nature of excited states, which are crucial for applications in optical and electronic devices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in this compound derivatives. Upon polymerization, these materials often exhibit a distinct color change, for instance from light yellow to blue or purple, which is a clear indication of the formation of a conjugated polydiacetylene backbone. rsc.org This color change is a result of the newly formed polyenyne structure which absorbs light in the visible region.

The absorption spectra of these polymers can be influenced by various factors, including the side chains attached to the diacetylene core. For example, diester derivatives of poly-docosa-10,12-diynedioic acid (poly-DCDA) with ethylene (B1197577) glycol monomethyl ether (EGME), diethylene glycol monomethyl ether (DGME), and triethylene glycol monomethyl ether (TGME) exhibit thermochromism, changing color at 2, -10, and -16 °C, respectively. mdpi.com This behavior is attributed to the weaker attractive forces between the ethylenoxy groups compared to other substituents. mdpi.com

Furthermore, the aggregation of these molecules can lead to broadening of the absorption bands in the solid state compared to their solution spectra. researchgate.net For instance, the UV-Vis absorption spectra of various azobenzene-functionalized this compound derivatives in solution show distinct π-π* and n-π* transitions, which are sensitive to the terminal functional groups on the azobenzene (B91143) moieties. rsc.org

| Derivative | Solvent | Key Absorption Features | Reference |

| Azobenzene-functionalized docosa-10,12-diynes | Dichloromethane or DMF | π-π* and n-π* transitions influenced by terminal groups | rsc.org |

| Poly-DCDA diesters (EGME, DGME, TGME) | Not specified | Exhibit thermochromic color changes at 2, -10, and -16 °C | mdpi.com |

| Meso-substituted zinc-porphyrin with diacetylene | Toluene | Broadened B-band in film due to aggregation | researchgate.net |

Fluorescence Spectroscopy of Emissive Derivatives

While many polydiacetylenes are non-fluorescent in their initial blue state, they can become fluorescent upon transitioning to a red state, a phenomenon triggered by environmental factors. researchgate.net This transition involves a change in the polymer backbone from a well-ordered planar structure to a more disordered, non-planar conformation. mdpi.com

The fluorescence properties are highly dependent on the molecular structure. For instance, studies on bromocarbazole derivatives have compared their fluorescence and phosphorescence emission spectra with their non-brominated counterparts to understand the effect of the heavy bromine atom on their photophysical properties. researchgate.net The introduction of different functional groups can significantly alter the emissive characteristics of this compound derivatives, opening up possibilities for their use in sensing and imaging applications. researchgate.net

X-ray Diffraction (XRD) for Solid-State Architecture and Molecular Packing

X-ray diffraction is an indispensable tool for elucidating the three-dimensional arrangement of molecules in the solid state. carleton.edu For this compound derivatives, XRD techniques provide crucial information about their crystalline phases, molecular packing, and the structural changes that occur during processes like polymerization and phase transitions. tandfonline.commit.edu

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a material. carleton.edu Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint for that specific phase. americanpharmaceuticalreview.com

In the study of this compound derivatives, PXRD is used to confirm the crystalline nature of the monomers and to monitor the structural changes upon topochemical photopolymerization. mit.edu For example, the PXRD pattern of a polymerized azobenzene-diacetylene film is often nearly identical to that of the corresponding monomer, indicating that the molecular packing is largely preserved during polymerization. mit.edu PXRD can also reveal the presence of different polymorphs or amorphous content in a sample. researchgate.net The technique is also fundamental in studying liquid crystalline polymers derived from 10,12-docosadiyne-1,22-dioic acid, where the diffractograms help in identifying the type of mesophase, such as a smectic H mesophase. tandfonline.com

| Sample | Observation | Significance | Reference |

| Azobenzene-functionalized diacetylene monomer and polymer | Nearly identical PXRD patterns | Indicates topochemical polymerization with minimal change in packing | mit.edu |

| Polymers of 10,12-docosadiyne-1,22-dioic acid with diphenyl or α-methylstilbene mesogenic groups | Diffractograms consistent with a smectic H mesophase | Characterization of the liquid crystalline phase | tandfonline.com |

| p-xylene gels of aromatic-terminated diacetylene organogelators | Halo peaks around 20–30° | Suggests amorphous aggregations in the gel state | acs.org |

Single-Crystal X-ray Diffraction for Precise Structural Determination (if applicable)

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esunizar-csic.es Obtaining suitable single crystals of this compound derivatives can be challenging, but when successful, the technique provides invaluable insights into their solid-state packing. uhu-ciqso.es

For instance, SC-XRD analysis of an azobenzene-diacetylene derivative revealed a herringbone packing arrangement of the azobenzene groups and hydrogen bonding between adjacent amide linkers, which facilitates the molecular packing. mit.edu This detailed structural information is crucial for understanding the relationship between the molecular architecture and the material's properties. uhu-ciqso.es The technique can also be used to determine the absolute configuration of chiral molecules. unizar-csic.es

X-ray Diffractograms for Mesophase Characterization in Liquid Crystalline Polymers

For liquid crystalline polymers derived from this compound, X-ray diffraction is essential for characterizing the various mesophases they may form. tandfonline.comresearchgate.net The diffraction patterns of liquid crystalline phases are distinct from those of both crystalline and amorphous states.

Polymers of 10,12-docosadiyne-1,22-dioic acid with different mesogenic groups have been synthesized and their liquid crystalline behavior investigated. tandfonline.comresearchgate.net For polymers that exhibited an enantiotropic smectic mesophase, their X-ray diffractograms were consistent with a smectic H structure. tandfonline.comresearchgate.net These studies allow for the development of models for chain packing in both the crystalline and smectic phases, providing a deeper understanding of the structure-property relationships in these advanced materials. tandfonline.comresearchgate.net

Polymerization Mechanisms and Kinetics of Docosa 10,12 Diyne Monomers

Topochemical Polymerization Theory and Requirements

The polymerization of diacetylenes, including docosa-10,12-diyne, in the solid state is a classic example of a topochemical reaction. nih.gov This type of reaction is distinguished by being controlled by the crystalline lattice of the monomer, where the reactivity and the structure of the resulting polymer are dictated by the packing and orientation of the monomer molecules. ulsu.runasa.gov For a successful topochemical polymerization, the diacetylene monomers must be pre-organized in the crystal lattice in a specific arrangement that facilitates the reaction with minimal atomic or molecular movement. nih.govoup.com

A critical parameter for the reactivity of diacetylene monomers is the alignment of the monomer units in a stacked arrangement. ulsu.ru The ideal geometry for 1,4-addition polymerization requires a translational repeat distance between monomers of approximately 4.9 Å and an orientation angle of about 45° relative to the stacking axis. nih.govoup.commdpi.com If the monomers in the crystal lack this specific structural arrangement, they will not typically polymerize upon stimulation by heat or light. nih.gov

Solid-State Topotactic Polymerization

Solid-state polymerization of this compound is often described as a topotactic reaction. nasa.gov A topotactic reaction is characterized by the three-dimensional orientation of the product's crystalline lattice being determined by the orientation of the reactant's lattice. iupac.org In the context of diacetylene polymerization, this means the transformation from monomer to polymer occurs without the destruction of the parent crystal, ideally proceeding as a single-phase process from a monomer single crystal to a polymer single crystal. ulsu.ru This diffusionless transformation retains the crystallographic position and symmetry of the monomer units, resulting in a macroscopic, highly ordered, and defect-free polymer crystal. ulsu.ru Such a process is relatively rare, with the polymerization of diacetylenes being a prime example. ulsu.ru This contrasts with many other solid-state reactions that proceed heterogeneously, starting at defect sites and leading to the destruction of the parent crystal. ulsu.ru

1,4-Addition Reaction Pathways in Diacetylene Polymerization

The fundamental reaction mechanism for the polymerization of this compound and other diacetylenes is a 1,4-addition reaction. acs.orgacs.org This process involves the linking of adjacent monomer units through a concerted movement of electrons within the conjugated diyne rods. ulsu.ru Upon initiation by an energy source, the reaction proceeds through the formation of a diradical, dicarbene, or ion-pair intermediate, which then adds to a neighboring monomer unit. This process repeats, propagating a polymer chain. The resulting polydiacetylene chain features a unique, fully conjugated backbone of alternating double and triple bonds, often represented by an acetylene (B1199291) resonance structure. ulsu.rumdpi.com This conjugated structure is responsible for the characteristic optical and electronic properties of polydiacetylenes. ulsu.ru

Induction Methods for Polydiacetylene Formation

The conversion of this compound monomers into polydiacetylene can be initiated by several methods, each supplying the necessary energy to overcome the activation barrier of the 1,4-addition reaction. The choice of induction method can influence the kinetics of the polymerization and the properties of the resulting polymer.

Ultraviolet (UV) Radiation-Induced Photopolymerization

Photopolymerization using ultraviolet (UV) radiation is a common and effective method for inducing the polymerization of diacetylenes, including derivatives of this compound. nasa.govacs.org When well-ordered monomer crystals are exposed to UV light, typically at a wavelength of 254 nm, they undergo the 1,4-addition reaction to form the conjugated polymer backbone. mdpi.commit.edumit.edu This transformation is often accompanied by a distinct color change, for instance, from colorless or yellow to a deep blue or red, which indicates the formation of the extended π-conjugated system. mit.edumit.edu

Research has demonstrated the successful photopolymerization of various this compound derivatives:

Azobenzene-functionalized this compound amides readily polymerize in the solid state upon UV irradiation (254 nm), transitioning from yellow to blue. mit.edumit.edu

Docosa-10,12-diynediamides can be polymerized using UV radiation. researchgate.net

The barium salt of docosa-10,12-diynedioic acid develops a dark blue color when its dispersion is exposed to 254 nm UV light. google.com

Organogels formed from diacetylene-based gelators with tolyl terminals can be polymerized into red or violet polydiacetylenes under UV light. acs.org

The kinetics of photopolymerization can be influenced by factors such as the molecular packing in the solid state and the chemical environment. For instance, the spacer length in diacetylene organogelators has been shown to affect the photopolymerization rates. acs.org

| Compound/System | UV Wavelength (nm) | Observation | Reference |

| Azobenzene-docosa-10,12-diyne amide | 254 | Yellow-to-blue color transition, indicating polymer formation. | mit.edu, mit.edu |

| Barium salt of docosa-10,12-diynedioic acid | 254 | Development of a dark blue color upon exposure. | google.com |

| DA-T3/p-xylene gel | 254 | Formation of red-phase polydiacetylene. | acs.org |

High-Energy Radiation-Induced Polymerization (e.g., Gamma Irradiation)

High-energy radiation, such as gamma (γ) rays and electron beams, is another powerful tool for initiating the polymerization of diacetylenes. nasa.govmdpi.com The interaction of this high-energy radiation with the monomer creates reactive species (ions and free radicals) that can initiate the chain reaction. mdpi.com This method can be particularly effective and can induce polymerization even in systems that are less reactive to UV light or heat.

Specific examples involving this compound derivatives include:

1,22-dihydroxydiphenoxy 10,12-docosadiyne (10,12 DHDP) was found to be photo-reactive upon exposure to an electron beam, producing colored, conjugated polydiacetylene chains. dtic.mil

Solid-state polymerization of docosa-10,12-diynediamides can be achieved using γ-radiation, with monomer-to-polymer conversion rates reported to be in the 35-60% range. researchgate.net

| Compound | Radiation Type | Key Finding | Reference |

| 1,22-dihydroxydiphenoxy 10,12-docosadiyne | Electron Beam | Production of deeply colored, conjugated polydiacetylene. | dtic.mil |

| Docosa-10,12-diynediamides | γ-radiation | Monomer to polymer conversion of 35-60%. | researchgate.net |

Thermal Polymerization Processes

Thermal annealing is a third method to induce the solid-state polymerization of reactive diacetylene monomers. ulsu.ru By heating the monomer crystal, sufficient thermal energy can be provided to initiate the 1,4-addition reaction. However, the thermal reactivity of diacetylenes is highly dependent on their specific chemical structure and crystalline packing.

For derivatives of this compound, thermal polymerization has been noted in several studies:

Dimethyl docosa-10,12-diynedioate can be polymerized through thermal initiation at temperatures between 120–150°C under an inert atmosphere.

Derivatives of poly-docosa-10,12-diynedioic acid (poly-DCDA) , such as diamides with n-pentyl and n-hexyl substituents, exhibit color transitions indicative of structural changes upon heating to 145°C and 130°C, respectively. mdpi.com

In contrast, some derivatives like docosa-10,12-diynediamides have been found to be stable when heat is used as the stimulus, highlighting the sensitivity of reactivity to the side groups. researchgate.net

| Compound | Temperature Range (°C) | Observation | Reference |

| Dimethyl docosa-10,12-diynedioate | 120–150 | Polymerization initiated under inert atmosphere. | |

| Poly-DCDA diamide (B1670390) (n-pentyl) | 145 | Color transition upon heating. | mdpi.com |

| Poly-DCDA diamide (n-hexyl) | 130 | Color transition upon heating. | mdpi.com |

Influence of Monomer Structural Parameters on Polymerization Behavior

The efficiency and outcome of the topochemical polymerization of this compound and related diacetylene monomers are highly sensitive to their molecular structure. The side chains flanking the diacetylene core play a critical role in dictating the packing of the monomers in the crystal lattice, thereby controlling their reactivity.

The length and chemical composition of the side chains attached to the diacetylene rod are paramount in determining the polymerizability of the monomers. Studies on various diacetylene systems have consistently shown that the side chains govern the intermolecular spacing and orientation.

Side-Chain Length: Research on self-assembled monolayers (SAMs) of diacetylene-containing disulfides demonstrated that both a "tail" group and a "spacer" group influence polymerization. Longer tail groups lead to higher crystallinity in the monolayer and, consequently, more efficient polymerization. umich.edu The spacer, which connects the diacetylene unit to a surface anchor, helps to accommodate the lattice strain between the anchor arrangement and the optimal packing for the diacetylene units. umich.edu For a series of diacetylene-based organogelators, an odd-even effect of the spacer length on the photopolymerization rate was observed, which was attributed to periodic changes in the molecular packing modes. acs.org In another study, the degree of reactivity in the solid state was much greater for a monomer with a longer methylene (B1212753) spacer (10,12-diacetylene) compared to those with shorter spacers (5,7-diacetylenes), due to the increased flexibility. dtic.mil

Chemical Nature: The functional groups within the side chains significantly impact monomer organization through specific intermolecular interactions. For instance, diacetylene monomers functionalized with amide groups can form hydrogen-bonded networks that direct the assembly into a polymerizable array. rsc.org Similarly, derivatives of docosa-10,12-diynediamide with small alkyl or cycloalkyl substituents show clear color changes upon UV radiation and heating, with the specific response being highly sensitive to even minor alterations in the substituent structure. researchgate.net The introduction of bulky or rigid groups, such as cholesterol or azobenzene (B91143), can also be used to control packing and, in some cases, induce gelation or liquid crystalline phases that support polymerization. acs.orgmit.edu However, if large headgroups, like carbohydrates, are placed too close to the diacetylene unit, they can hinder polymerization by increasing the distance between the reactive moieties. nih.gov

A study investigating peptide amphiphiles containing a diacetylene moiety found that its position within the hydrophobic tail was critical. The highest conjugation length and most stable polymer were achieved when the diacetylene was in the middle of the tail. nih.gov Placing it too close to the peptide headgroup created a mismatch between the hydrogen-bonding network and alkyl tail packing, while placing it near the end of the tail resulted in excessive mobility, both of which hampered polymerization. nih.gov

Non-covalent interactions are the driving force behind the self-assembly of diacetylene monomers into the required topochemical arrangement.

Hydrogen Bonding: Hydrogen bonds are a powerful tool for engineering the crystal structure of diacetylene monomers. researchgate.net Amide, urethane (B1682113), and carboxylic acid functionalities are commonly incorporated into the side chains to create robust, one- or two-dimensional hydrogen-bonding networks. rsc.orgmdpi.comfudan.edu.cn These networks precisely position the diacetylene rods, satisfying the geometric criteria for polymerization. mdpi.comnih.gov For example, amine-functionalized diacetylene monomers were shown to preorganize via N-H···N hydrogen bonds into an orientation suitable for topochemical polymerization upon heating. nih.gov The strength and directionality of these bonds can enhance the thermal stability of the resulting polydiacetylene. researchgate.net However, if the hydrogen-bonding network is too rigid, it can inhibit polymerization or lead directly to the less-conjugated "red" form of the polymer. fudan.edu.cn

π-π Stacking: Aromatic groups, such as phenyl or pyrenyl units, can be incorporated into the side chains to induce π-π stacking interactions. nih.govpeeref.com These interactions, often working in concert with hydrogen bonding, help to align the monomer backbones. nih.gov In some systems, π-π stacking between electron-rich and electron-deficient aromatic units is the key interaction that compatibilizes components and creates a well-ordered, polymerizable assembly. nih.gov For azobenzene-substituted diacetylenes, π-π stacking among the side chains was found to greatly enhance the thermal stability of the resulting polymer. fudan.edu.cn

The interplay of these forces is complex. In a furan-based diacetylene with urethane functionality, polymerization occurred in the direction perpendicular to the primary hydrogen bonds, where π-π stacking and other van der Waals forces created a more favorable alignment for the topochemical reaction. mdpi.com

Ultimately, the polymerizability of this compound and its analogs is a direct consequence of their molecular packing in the solid state. The precise arrangement of molecules in the crystal lattice, known as crystal engineering, is the key to successful topochemical polymerization. mdpi.comnih.gov

The reaction is a diffusionless transformation where the crystalline characteristics of the monomer are generally preserved in the polymer crystal. oup.com To achieve a highly conjugated polydiacetylene, the monomers must align at a specific translational repeat distance (r ≈ 4.9 Å) and tilt angle (θ ≈ 45°). oup.com Any significant deviation from these ideal parameters will inhibit or prevent polymerization. researchgate.net

The packing arrangement is influenced by a combination of factors including side-chain structure and intermolecular forces. For instance, studies on diacetylene-containing alkyl thiols on gold surfaces show that the crystallinity of the alkyl chains, influenced by tail length, directly correlates with polymerization efficiency. umich.edu Subtle changes, such as using an odd or even number of methylene units in a spacer, can alter the arrangement of the diacetylene units and affect polymerizability. umich.edu The final polymer structure, and thus its electronic and optical properties, is a direct reflection of the initial monomer packing. oup.commdpi.com

Table 1: Ideal Geometric Parameters for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Ideal Value | Reference |

|---|---|---|---|

| r | Translational repeat distance of monomers | ~4.9 - 5.0 Å | oup.commdpi.com |

| θ | Tilt angle of the monomer relative to the stacking axis | ~45° | oup.commdpi.com |

| d | Distance between C1 of one monomer and C4 of the adjacent monomer | ~3.5 Å | oup.com |

Polymerization in Self-Assembled Systems and Confined Environments

Beyond single crystals, the polymerization of this compound derivatives can be achieved in various organized, self-assembled systems. These environments provide the necessary pre-alignment of monomers for polymerization to occur, often leading to materials with unique morphologies and properties.

The Langmuir-Blodgett technique allows for the creation of highly ordered, ultrathin films of amphiphilic molecules at an air-water interface, which can then be transferred layer-by-layer onto a solid substrate. Amphiphilic derivatives of this compound, such as docosa-10,12-diynoic acid, are well-suited for this method. oup.comd-nb.info

In these LB films, the amphiphilic nature of the monomers drives their self-assembly into organized monolayers where the hydrophobic alkyl chains (containing the diacetylene units) are packed together. researchgate.netmdpi.com This packing often satisfies the geometric requirements for topochemical polymerization. researchgate.net Upon exposure to UV radiation, the monomers within the LB films polymerize, creating a stable, cross-linked polymeric film. d-nb.infoutexas.edu The resulting polydiacetylene multilayers are extremely rugged and can exhibit a highly conjugated "blue" polymer phase. utexas.edu

The polymerization can be monitored by observing changes in the UV-Vis absorption spectrum, with the appearance of a strong absorption band around 620-640 nm indicating the formation of the blue polydiacetylene. utexas.educore.ac.uk The quality and conjugation length of the polymer can be influenced by factors such as the subphase composition (e.g., presence of metal ions), annealing, and the atmosphere during polymerization. core.ac.ukrsc.org Extended exposure to UV light can sometimes lead to a chromatic transition from the blue to the red form of the polymer, which corresponds to a shorter effective conjugation length. nih.govacs.org

This compound and its derivatives can also be polymerized in other self-assembled systems like organogels and vesicles.

Organogels: Certain diacetylene derivatives, engineered with functionalities that promote strong, directional intermolecular interactions like hydrogen bonding and CH−π interactions, can act as organogelators. acs.org In a suitable solvent, these molecules self-assemble into three-dimensional fibrillar networks that trap the solvent, forming a gel. Within these fibers, the diacetylene monomers are packed in a crystalline-like fashion, enabling topochemical polymerization upon UV irradiation. acs.org For example, a diacetylene dicholesteryl ester with urethane units was shown to gelate cyclohexane, and the resulting gel could be photopolymerized, with the fibrillar structure being retained after polymerization. acs.org

Vesicular Polymerization: Amphiphilic diacetylenes, including those with carboxylic acid or phospholipid headgroups, readily self-assemble in aqueous solutions to form bilayer vesicles. nih.govrsc.org This assembly can be induced by methods like sonication or solvent injection. nih.govrsc.org Within the vesicle bilayer, the diacetylene units are aligned, allowing for photopolymerization when irradiated with UV light. nih.govresearchgate.net This process creates stabilized polymer vesicles, often referred to as liposomes. The polymerization is typically confirmed by a color change from colorless to blue or red. nih.govrsc.org The curvature of the assembly can impact the effectiveness of the polymerization; low-curvature vesicles tend to produce the highly conjugated blue polymer, while high-curvature micelles may result in less-ordered red polymer or no polymerization at all. nih.gov These polymerized vesicles are robust and have been explored for applications as sensors, as external stimuli can disrupt the side-chain packing and induce a blue-to-red color transition. frontiersin.orgrsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polydiacetylene (PDA) |

| Docosa-10,12-diynedioic acid |

| 10,12-Pentacosadiynoic acid (PCDA) |

| Docosa-10,12-diynediamide |

| Furan-based diacetylene |

| Azobenzene |

| Dimethyl docosa-10,12-diynedioate |

| 10,12-Tricosadiynoic acid (TCDA) |

| Diacetylene dicholesteryl ester |

| Heptacosa-10,12-diynoic acid |

| Bis(selenocyanatomethyl)butadiyne |

| 1,2-bis(2-pyridyl)ethylene |

| HS(CH2)10C≡C-C≡C(CH2)10COOH |

| 1-isocyanatotetracosa-9,11-diyne |

| Dodeca-5,7-diyne |

| Hexadeca-7,9-diyne |

Polymerization within Graphene Nanosheet Frameworks

The integration and subsequent polymerization of diacetylene monomers, such as derivatives of this compound, within graphene nanosheet frameworks represent a significant strategy for developing high-performance composite materials. This approach utilizes the intrinsic properties of both the diacetylene monomers and the graphene sheets to create a synergistically reinforced structure.

The primary mechanism involves introducing long-chain diacetylene monomers into a matrix of graphene nanosheets. These monomers intercalate between the graphene layers or adsorb onto their surfaces. The polymerization of the diacetylene units is then initiated, typically through thermal treatment or UV irradiation, leading to the formation of polydiacetylene (PDA) chains that covalently cross-link the adjacent graphene sheets.

A notable example of this strategy involves the use of a derivative, bis(1-pyrene methyl) docosa-10,12-diynedioate (BPDD). nih.govresearchgate.net In this system, the pyrene (B120774) moieties at the ends of the this compound derivative anchor the monomer to the graphene nanosheets via strong π-π stacking interactions. nih.gov This pre-organization is crucial as it aligns the diacetylene units of adjacent monomers into a favorable position for topochemical polymerization. nih.gov The general principle of diacetylene polymerization requires the monomer units to be packed with a specific stacking distance and orientation to allow for the 1,4-addition reaction to occur upon stimulation. nih.govaalto.fi

Upon heating, the aligned diacetylene groups in BPDD undergo polymerization, forming rigid and conjugated polydiacetylene backbones that act as covalent cross-linkers between the graphene nanosheets. nih.gov This process effectively bridges the individual graphene sheets, creating a highly interconnected and stable three-dimensional framework. The result is a composite material with dramatically enhanced mechanical properties. Research has demonstrated that this method can produce graphene-based films with ultrahigh tensile strength, reaching up to 1054 MPa. nih.govresearchgate.net The long aliphatic chains of the this compound backbone also contribute to the mechanical integrity by allowing for an increased slippage distance between graphene sheets, further improving the material's toughness. nih.gov

The polymerization transforms the electrical properties of the composite as well. Graphene films reinforced with a related compound, dimethyl docosa-10,12-diynedioate, have shown a significant increase in electrical conductivity. This enhancement is attributed to the formation of conjugated PDA chains which can facilitate charge transport, and the improved connectivity between graphene sheets which reduces interfacial resistance.

Research Findings on Graphene Composites with this compound Derivatives

| Derivative | Polymerization Method | Key Interaction with Graphene | Resulting Property Enhancement | Reference |

|---|---|---|---|---|

| Bis(1-pyrene methyl) docosa-10,12-diynedioate (BPDD) | Thermal Polymerization | π-π stacking between pyrene groups and graphene nanosheets | Achieved an ultrahigh tensile strength of 1054 MPa in the composite film. | nih.gov, researchgate.net |

| Dimethyl docosa-10,12-diynedioate (DMDDA) | Thermal Polymerization at 120°C | Conjugation with graphene platelets via π-π interactions and hydrogen bonding | Reported a 300% increase in electrical conductivity for reinforced graphene films. |

Structure Property Relationships in Docosa 10,12 Diyne Derived Polydiacetylenes

Electronic Structure and Optical Properties of Conjugated Backbones

The defining feature of polydiacetylenes is their conjugated backbone, which is responsible for their distinct optical and electronic properties. The delocalized π-electron system along this backbone gives rise to strong light absorption in the visible spectrum.

The optical band gap in polydiacetylenes derived from Docosa-10,12-diyne is a critical parameter that can be modulated. The "as-polymerized" form typically appears blue-black, which corresponds to a highly extended planar conjugated backbone. researchgate.net This state is characterized by a low-energy absorption band. However, various external stimuli can induce a color change, usually to red, which is associated with a disruption of the planarity and a shortening of the effective conjugation length. mit.edumit.edumit.edu This blue-to-red transition signifies an increase in the optical band gap.

The electronic transitions in these materials are primarily π-π* transitions within the conjugated backbone. The energy of these transitions is highly sensitive to the conformation of the polymer chain. For instance, derivatives of this compound have been studied for their thermal and spectroscopic properties, where the absorption band energy is tuned through these conformational changes. researchgate.net

A study involving this compound linked to azobenzene (B91143) groups via ester linkages (Compound 4 in the study) demonstrated how modifying the side chains can influence thermal properties, which in turn affects the electronic structure. mit.edumit.edu This particular compound exhibited a lower melting point compared to its amide-linked counterparts, indicating weaker intermolecular interactions and a different packing arrangement that influences the electronic properties of the polydiacetylene backbone. mit.edumit.edu

The extent of π-electron delocalization, or the effective conjugation length, is the primary factor controlling the optical properties of polydiacetylenes. In the ideal, fully-ordered state, the π-electrons are delocalized over a long segment of the polymer chain, leading to the characteristic blue color.

Control over the conjugation length can be achieved by manipulating the side chains attached to the polydiacetylene backbone. mit.edu Steric repulsion between bulky side chains, induced by external stimuli, can force the backbone to twist, thereby reducing the orbital overlap and shortening the effective conjugation length. mit.edumit.edumit.edu This principle was demonstrated in azobenzene-functionalized polydiacetylenes, where the photoisomerization of the azobenzene units was proposed as a mechanism to reversibly control the conjugation length. mit.edu Spectroscopic studies on polydiacetylenes derived from a phenylacetate-substituted this compound confirmed the existence of an extended planar conjugated backbone in the initial blue-black polymer, which could be converted to red forms with shorter conjugation lengths. researchgate.net

Chromogenic Phenomena: Thermochromism and Mechanochromism

A hallmark of polydiacetylenes derived from this compound is their chromogenic response to external stimuli, particularly heat (thermochromism) and mechanical stress (mechanochromism). mit.edumit.edu These phenomena are a direct consequence of the structure-property relationships discussed above.

The color transitions in polydiacetylenes originate from conformational changes in the polymer backbone that alter the effective conjugation length. researchgate.net The blue-to-red color change is a result of the backbone twisting and the π-electron system becoming more localized. mit.edumit.edumit.edu This transition is driven by the subtle interplay of forces between the polymer backbone and the organized side chains.

In the "as-polymerized" blue phase, the side chains are typically in a well-ordered, crystalline-like state that maintains the planarity of the conjugated backbone. When subjected to heat or mechanical force, the side chains gain mobility and disorder. This increased motion of the side chains introduces strain on the backbone, causing it to distort from its planar conformation and resulting in the observed color change. researchgate.net

The temperature at which the thermochromic transition occurs is highly dependent on the design of the side chains. The nature of the side chains, including their length, flexibility, and intermolecular interactions (like hydrogen bonding), dictates the thermal stability of the side-chain lattice.

For instance, a series of diacetylene derivatives with varying alkyl spacer lengths between a diyne core and azobenzene groups were synthesized. mit.edu Compound 3 in this series, derived from this compound with an amide linker, had a melting point of 213 °C. mit.edu In contrast, Compound 4, also derived from this compound but with an ester linker, had a significantly lower melting point of 136 °C. mit.edumit.edu This difference is attributed to the presence of intermolecular hydrogen bonding in the amide-linked compound, which stabilizes the structure to a higher temperature. mit.edu The thermochromic transition temperature is closely related to these melting or disordering temperatures of the side chains. By systematically modifying the side-chain structure, the thermochromic response of the polydiacetylene can be precisely engineered.

The reversibility of the chromic transitions in polydiacetylenes is a key feature for many potential applications. For some systems, the blue-to-red transition is reversible, meaning the material will return to its original blue state upon removal of the stimulus. mit.edumit.edumit.edu This reversibility is often associated with the ability of the side chains to re-order into their original low-energy conformation.

However, the reversibility is not always perfect and can be accompanied by hysteresis. Hysteresis means that the temperature at which the color changes upon heating is different from the temperature at which it reverts upon cooling. The extent of hysteresis depends on the kinetics of the side-chain reorganization. Studies on various derivatives of this compound have noted the existence of several differing thermal transitions, indicating complex phase behavior that can influence the reversibility and hysteresis of the chromic response. researchgate.net For example, this compound-1,22-bis(n-butoxycarbonylmethyl)urethane is one such derivative that has been investigated for its properties. google.com

Mechanical Performance and Material Reinforcement

Derivatives of this compound are instrumental in developing high-performance composite materials, particularly in reinforcing polymer matrices and graphene-based films.

The incorporation of this compound derivatives into composites leads to significant improvements in their mechanical properties. A notable example is the use of bis(1-pyrene methyl) docosa-10,12-diynedioate (BPDD), a derivative designed for enhanced interfacial bonding. buaa.edu.cnacs.org When used to bridge reduced graphene oxide (rGO) nanosheets, the resulting films exhibit exceptional mechanical performance. buaa.edu.cn Research has demonstrated that these π-bridged rGO films can achieve an ultrahigh tensile strength of 1,054 MPa and a toughness of up to 36 MJ/m³. buaa.edu.cn These values are substantially higher than those for unreinforced graphene films, showcasing the derivative's effectiveness as a reinforcing agent. buaa.edu.cnacs.org

| Property | Value | Reference |

|---|---|---|

| Tensile Strength | 1,054 MPa | buaa.edu.cnacs.orgmdpi.com |

| Toughness | 35.8 - 36 MJ/m³ | buaa.edu.cnacs.org |

The core functionality of this compound derivatives in material reinforcement lies in their ability to act as crosslinking agents. The conjugated diyne (C≡C-C≡C) system within the long carbon chain is the key reactive site. Upon stimulation by UV irradiation or thermal initiation, these diyne groups undergo a 1,4-addition polymerization. buaa.edu.cn This reaction creates a robust, highly π-conjugated polydiacetylene backbone that effectively links adjacent components of the composite material, such as polymer chains or graphene nanosheets. buaa.edu.cn This cross-polymerization transforms the individual components into a cohesive and resilient network, which is fundamental to the enhanced mechanical properties of the final material. dtic.mil

Electrical Conductivity and Charge Transport Properties

The conjugated backbone formed after the polymerization of this compound derivatives provides a pathway for charge transport, making these materials semiconducting polymers. researchgate.net

The intrinsic electrical conductivity of polydiacetylene thin films is typically low. researchgate.net However, it can be significantly enhanced through chemical doping. researchgate.netaip.org For instance, graphene films reinforced with dimethyl docosa-10,12-diynedioate (DMDDA) show a notable increase in electrical conductivity. Studies have shown that the conductivity of PDA thin films can be increased by three orders of magnitude through iodine doping, reaching values around (3±0.3)×10⁻³ S/cm from an initial undoped state of approximately 10⁻⁶ S/cm. researchgate.net Doping with iodine has been shown to enhance the a.c. and d.c. conductivities of PDA gels by a factor of about 20. kpi.ua This enhancement is attributed to the introduction of charge carriers into the polymer's electronic structure. aip.org In some systems, such as graphene films π-bridged with BPDD, excellent electrical conductivities of 1,192 S/cm can be achieved, which is comparable to graphene films processed at high temperatures. buaa.edu.cn

| Material | Condition | Conductivity (S/cm) | Reference |

|---|---|---|---|

| PDA Thin Film | Undoped | ~10⁻⁶ | researchgate.net |

| PDA Thin Film | Iodine-doped | (3±0.3)×10⁻³ | researchgate.net |

| Graphene Film reinforced with DMDDA | - | 10⁻³–10⁻² | |

| π-Bridged rGO Film (BPDD) | - | 1,192 | buaa.edu.cn |

Enhancement of Electrical Conductivity in Reinforced Materials

Detailed research has shown that derivatives of this compound serve as effective crosslinking agents for graphene nanosheets. For instance, Dimethyl docosa-10,12-diynedioate (DMDDA) has been identified as a valuable component in materials science for producing high-performance films. When used to reinforce graphene films, DMDDA can lead to a substantial increase in electrical conductivity. The mechanism involves the molecule acting as a bridging agent, which enhances the electrical pathways within the material. Studies have reported that graphene films reinforced with DMDDA can exhibit a 300% increase in electrical conductivity compared to untreated films.

A more complex derivative, bis(1-pyrene methyl) docosa-10,12-diynedioate (BPDD), has been engineered to further optimize these interactions. BPDD features pyrene (B120774) groups at its ends, which facilitate strong π-π stacking with the surface of graphene nanosheets. buaa.edu.cn This non-covalent interaction, combined with the subsequent polymerization of the diacetylene core, effectively bridges neighboring reduced graphene oxide (rGO) nanosheets. buaa.edu.cn This "π-bridged" structure creates a highly efficient network for electron transport. As a result, rGO films reinforced with BPDD demonstrate excellent electrical conductivity, reaching values as high as 1,192 S/cm. buaa.edu.cn This high conductivity is comparable to that of graphene films produced through high-temperature processes. buaa.edu.cn The long-chain polydiacetylene molecules create more space for the movement of rGO nanosheets, contributing to the stability of the electrical properties under mechanical stress. buaa.edu.cn

The enhancement of electrical properties is a key feature of these composites. While pristine polydiacetylenes are typically considered semiconductors, their incorporation into a conductive matrix like graphene creates a synergistic effect, leading to materials with superior performance. unige.chresearchgate.net

Interactive Data Table: Electrical Conductivity of Reinforced Graphene Films

| Reinforcing Agent (Derivative of this compound) | Matrix Material | Resulting Electrical Conductivity | Reference |

| Dimethyl docosa-10,12-diynedioate (DMDDA) | Graphene Film | 300% increase over untreated film | |

| Bis(1-pyrene methyl) docosa-10,12-diynedioate (BPDD) | Reduced Graphene Oxide (rGO) Film | 1,192 S/cm | buaa.edu.cn |

Computational and Theoretical Studies of Docosa 10,12 Diyne Systems

Molecular Modeling and Dynamics Simulations of Monomers and Polymers

Molecular modeling and dynamics simulations offer a window into the behavior of docosa-10,12-diyne monomers and their corresponding polymers (polydiacetylenes or PDAs). These computational techniques allow for the investigation of molecular conformations, stability, and the dynamics of self-assembly.

Atomistic molecular dynamics (MD) simulations have been employed to study the structure and stability of bilayer membranes formed from diacetylene monomers. researchgate.net These simulations reveal that upon polymerization, the constituent molecules adopt a more elongated conformation. researchgate.net Such studies provide detailed information on structural properties like the area per monomer, membrane thickness, and density profiles, which are crucial for understanding the stability of these systems under thermal fluctuations. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to elucidate the electronic structure of this compound and its derivatives. These calculations provide fundamental insights into the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties.

DFT calculations have been successfully used to optimize the geometries and determine the vibrational frequencies of polydiacetylenes. For instance, the B3LYP/6-31G* level of theory is a common choice for such studies. mdpi.com These calculations can reveal how different side groups attached to the diacetylene core can significantly alter the structural and electronic properties of the resulting polymer. mdpi.com Furthermore, ab initio simulations have been utilized to understand the relative energy storage mechanisms in diacetylene derivatives, providing insights into their potential applications in energy storage. researchgate.netmit.edu

Theoretical estimations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting band gap, can be achieved through DFT calculations. mdpi.comrhhz.net For example, in a study of 1,4-di([2,2′-bithiophen]-3-yl)buta-1,3-diyne, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the HOMO and LUMO energies. mdpi.com

| Computational Method | Property Investigated | Key Findings |

| Ab initio simulations | Energy storage mechanisms | Helps in understanding the relative energy storage in diacetylene derivatives. researchgate.netmit.edu |

| Density Functional Theory (DFT) | Electronic structure, Geometry optimization | Side groups significantly modify electronic and structural properties. mdpi.com |

| Molecular Dynamics (MD) | Membrane structure and stability | Polymerized molecules adopt a more elongated conformation. researchgate.net |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

A significant application of theoretical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data. Time-dependent density functional theory (TD-DFT) is a widely used method to determine the vertical transition energies and corresponding oscillator strengths, which directly relate to UV-Vis absorption spectra. mdpi.com

These calculations can predict the absorption maxima (λmax) and explain the origin of electronic transitions, such as the HOMO → LUMO excitation. mdpi.com For instance, periodic boundary condition calculations on an infinite polydiacetylene chain have predicted a strong electronic transition with an absorption maximum at 723 nm, attributed to the HOMO → LUMO excitation. mdpi.com The nature of the side chains and the conformation of the polymer backbone are known to significantly influence the predicted absorption spectra. nih.gov

Simulation of Polymerization Pathways and Energetics

The polymerization of this compound monomers typically proceeds via a topochemical reaction in the solid state, which can be initiated by UV irradiation or heat. researchgate.net This process is highly dependent on the packing of the monomers in the crystal lattice. Computational simulations are crucial for understanding the geometric requirements and energetic favorability of these polymerization pathways.

For topochemical polymerization to occur, specific geometric criteria must be met regarding the alignment and proximity of the diacetylene rods in adjacent monomer units. nih.gov DFT and molecular dynamics simulations can be used to model the self-assembly of diacetylene monomers and to verify if their packing arrangement satisfies the conditions for polymerization. researchgate.netresearchgate.net For example, simulations can confirm the formation of ordered structures and predict the resulting polymer chain morphology. researchgate.net The change in volume and density upon polymerization can also be computationally assessed. nasa.gov

Theoretical Models for Chromic Phase Transitions

Polydiacetylenes derived from monomers like this compound are well-known for their chromic transitions, where the material changes color in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), or pH. nih.gov Theoretical models are essential for explaining the underlying mechanisms of these phase transitions.